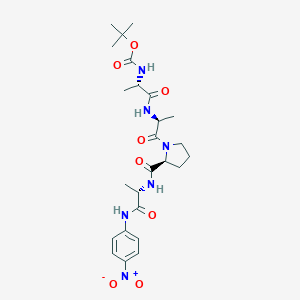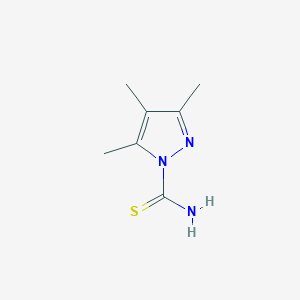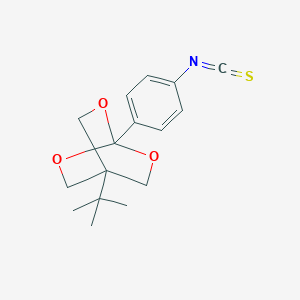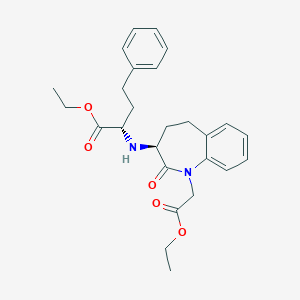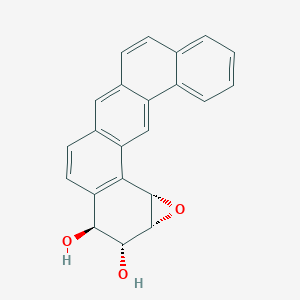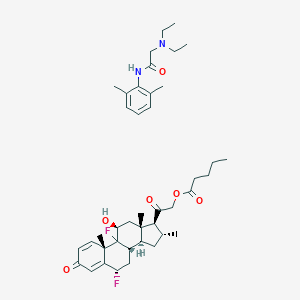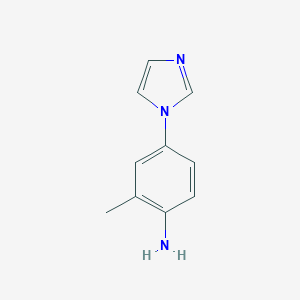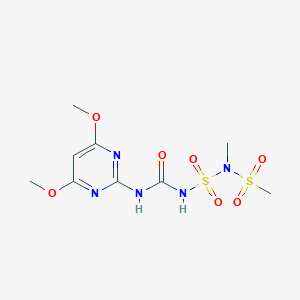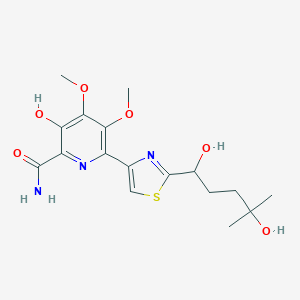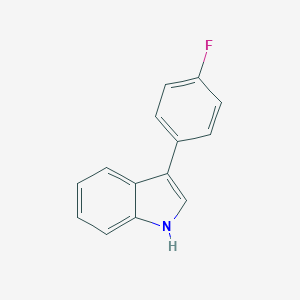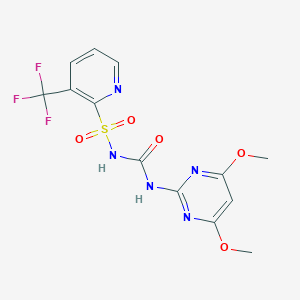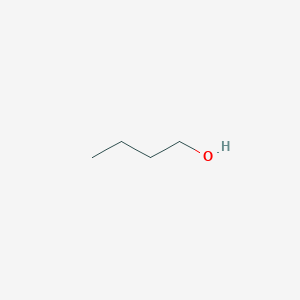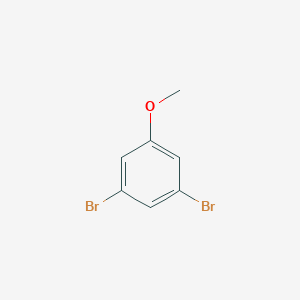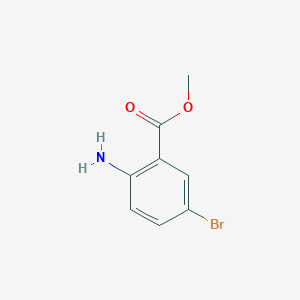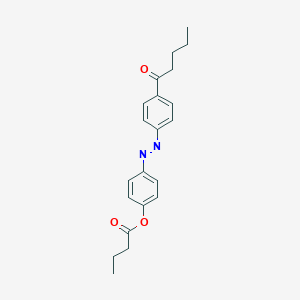
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene, also known as PBAB, is a chemical compound that belongs to the class of azobenzenes. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light. PBAB has been extensively studied for its potential applications in various fields, including material science, optics, and biochemistry.
作用機序
The mechanism of action of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes trans-cis isomerization, which changes its molecular conformation and properties. The cis isomer of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is more polar and has a higher dipole moment than the trans isomer, which makes it more soluble in polar solvents. Upon exposure to visible light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes cis-trans isomerization, which restores its original molecular conformation and properties.
生化学的および生理学的効果
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can modulate the activity of ion channels and enzymes, and can induce cell death in cancer cells. In vivo studies have shown that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be used as a photosensitizer for photodynamic therapy, which involves the selective destruction of cancer cells by light-induced oxidative stress.
実験室実験の利点と制限
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules. However, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene also has some limitations, including its sensitivity to light and temperature, and its potential toxicity at high concentrations.
将来の方向性
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in various fields. Some future directions for 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene include:
1. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based photoresponsive materials for optoelectronics and nanotechnology.
2. Investigation of the structure-activity relationship of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for drug discovery and design.
3. Exploration of the biological effects of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene in vivo and in clinical trials for cancer treatment.
4. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based sensors for environmental and biomedical applications.
5. Study of the photophysical properties of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for understanding the mechanism of photoisomerization.
Conclusion:
In conclusion, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a versatile photochromic molecule that has been extensively studied for its potential applications in various fields. Its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules make it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in the future.
合成法
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride and 4-aminoazobenzene in the presence of a base, followed by the reaction of the resulting intermediate with the corresponding acid chloride. The final product can be obtained by purification through column chromatography. The chemical structure of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is shown in Figure 1.
科学的研究の応用
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been widely used in scientific research for its unique photochromic properties. It can undergo reversible photoisomerization upon exposure to light, which makes it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used in the development of photoresponsive polymers, liquid crystals, and sensors. In addition, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used as a photoswitchable ligand for studying protein-ligand interactions and as a photoactivatable caged compound for drug delivery.
特性
CAS番号 |
120122-98-7 |
|---|---|
製品名 |
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3 |
InChIキー |
IGGPWVPSOWNDOT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
正規SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
同義語 |
[4-(4-pentanoylphenyl)diazenylphenyl] butanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



